Methyl 4-cyanofuran-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-cyanofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMAJZKPNPNPHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CO1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666570 | |
| Record name | Methyl 4-cyanofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357289-65-7 | |
| Record name | Methyl 4-cyanofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Pathways of Methyl 4 Cyanofuran 2 Carboxylate
Nucleophilic Substitution Reactions
The furan (B31954) ring in Methyl 4-cyanofuran-2-carboxylate is electron-deficient, which makes it susceptible to nucleophilic attack. This property is central to its utility in building more complex molecular architectures.
Regioselectivity at the 5-position
Nucleophilic substitution reactions on this compound occur with a high degree of regioselectivity. The combined electron-withdrawing effects of the methyl ester at the C2 position and the cyano group at the C4 position significantly activate the C5 position for nucleophilic attack. This makes the 5-position the predominant site for substitution, as the aromatic system can effectively stabilize the negative charge of the intermediate Meisenheimer complex.
Reactions with Amines to form 4-Cyano-5-aminofuran-2-carboxylate
The activated C5 position readily reacts with amine nucleophiles. In a typical reaction, treating this compound with various primary or secondary amines leads to the formation of the corresponding 5-amino-substituted furan derivatives. These reactions are often carried out in a polar aprotic solvent, such as dimethylformamide (DMF), and in the presence of a base to facilitate the reaction.
| Reactant | Reagents/Conditions | Product |
| This compound | Amines, K₂CO₃, DMF, 80°C | Methyl 4-Cyano-5-aminofuran-2-carboxylate |
Reactions with Thiols to form 4-Cyano-5-thiofuran-2-carboxylate
Analogous to the reaction with amines, the C5 position can be targeted by thiol nucleophiles to generate 5-thioether derivatives. The reaction with a thiol, typically in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N), results in the formation of a C-S bond at the 5-position. While specific examples for this exact transformation are not extensively detailed in readily available literature, the general principles of nucleophilic aromatic substitution on electron-deficient heterocycles support this pathway. nih.gov The reaction conditions would likely involve a polar solvent and a base to deprotonate the thiol, creating a more potent thiolate nucleophile.
| Reactant | Reagents/Conditions (Predicted) | Product |
| This compound | Thiols, Et₃N, CH₃CN | Methyl 4-Cyano-5-thiofuran-2-carboxylate |
Transformations of the Cyano Group
The cyano group at the C4 position is a key functional handle that can undergo a variety of chemical transformations, most notably reduction to an amine.
Reduction to Amine Groups
The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine (R-CH₂NH₂). This transformation is a fundamental step for introducing a flexible aminomethyl linker into the furan scaffold, which is a common strategy in medicinal chemistry for exploring structure-activity relationships. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of achieving this reduction. nih.gov
A more controlled reduction can be achieved using other reagent systems, which is particularly important when other reducible functional groups, such as the ester, are present.
Formation of Methyl 4-((tert-butoxycarbonyl)aminomethyl)furan-2-carboxylate
For many synthetic applications, it is desirable to protect the newly formed amine group in situ. This can be accomplished through a reductive amination process where the protection is concurrent with the reduction. The synthesis of Methyl 4-((tert-butoxycarbonyl)aminomethyl)furan-2-carboxylate is a prime example of this strategy.
This transformation is achieved by reducing this compound in the presence of Di-tert-butyl dicarbonate (B1257347) (Boc₂O). A common method involves using sodium borohydride (B1222165) (NaBH₄) as the reducing agent, with nickel(II) chloride hexahydrate (NiCl₂·6H₂O) acting as a catalyst in a methanol (B129727) solvent. The reaction is typically initiated at a low temperature (0 °C) and then allowed to warm to room temperature. This one-pot procedure provides the Boc-protected amine in a good yield. A study reported achieving a 51% yield for this specific conversion.
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
| This compound | Boc₂O, NiCl₂·6H₂O, NaBH₄, Methanol, 0°C to RT | Methyl 4-((tert-butoxycarbonyl)aminomethyl)furan-2-carboxylate | 51% | nih.gov |
This protected derivative serves as a stable intermediate, ready for subsequent deprotection or further modification of the ester group.
Formation of 4-(Aminomethyl)furan-2-carboxylic Acid Hydrochloride
The conversion of this compound into 4-(Aminomethyl)furan-2-carboxylic Acid Hydrochloride involves a multi-step synthetic sequence. The process commences with the reduction of the nitrile (cyano) group to a primary amine. This transformation can be achieved using reducing agents capable of converting nitriles to amines, such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent like Tetrahydrofuran (THF).
Following the reduction of the nitrile, the methyl ester group is typically hydrolyzed under basic conditions, a process known as saponification, to yield the carboxylate salt. Subsequent acidification with hydrochloric acid (HCl) serves two purposes: it protonates the carboxylate to form the free carboxylic acid and converts the aminomethyl group into its hydrochloride salt, enhancing stability and water solubility. The synthesis of related aminofurans has been described as a key step in accessing various biologically relevant molecules. google.com
Cyclization Reactions to Form Nitrogen-Containing Heterocycles
The strategic placement of the cyano and ester groups on the furan ring in this compound makes it an ideal precursor for constructing fused nitrogen-containing heterocyclic systems. nih.gov The cyano group, in particular, readily participates in cyclization reactions with various reagents to form fused pyrimidine (B1678525) rings.
Formation of Pyrimidine-Fused Furan Derivatives (e.g., Methyl 4-aminofuro[3,2-d]pyrimidine-6-carboxylate)
A notable cyclization reaction involves treating this compound with formamidine (B1211174) acetate (B1210297) in acetic acid under reflux conditions. This reaction leads to the formation of Methyl 4-aminofuro[3,2-d]pyrimidine-6-carboxylate. The mechanism proceeds through an intramolecular nucleophilic attack, where the nitrogen from the formamidine adds to the cyano group, initiating the ring closure to create the pyrimidine-fused furan derivative. This specific transformation has been reported with a yield of 54%.
Reaction Data: Formation of Methyl 4-aminofuro[3,2-d]pyrimidine-6-carboxylate
| Reagent | Conditions | Product | Yield |
| Formamidine acetate | Acetic acid, reflux | Methyl 4-aminofuro[3,2-d]pyrimidine-6-carboxylate | 54% |
Cyclization to form Furo[3,2-d]pyrimidin-4-one
The synthesis of furo[3,2-d]pyrimidin-4-one can be achieved from derivatives of this compound. Research has demonstrated that biologically active heteroaromatics like furo[3,2-d]pyrimidin-4-one can be selectively accessed from biogenic platform chemicals derived from chitin, which include precursors structurally related to this compound. researchgate.net The transformation typically involves the hydrolysis of the cyano group to an amide, followed by cyclization with a one-carbon unit, such as a formic acid derivative, to close the pyrimidinone ring.
Formation of Furo[3,2-d]pyrimidin-4-amine
The synthesis of Furo[3,2-d]pyrimidin-4-amine from this compound (referred to as M4A2C in some literature) has been reported as a direct pathway to this important heterocyclic scaffold. researchgate.net This transformation underscores the utility of the starting material in creating valuable nitrogen-containing compounds. The reaction involves the condensation of the cyanofuran with a nitrogen source, such as formamidine, which facilitates the construction of the fused 4-aminopyrimidine (B60600) ring system. researchgate.net The development of synthetic routes to furo[2,3-d]pyrimidin-4-amines has been a subject of interest for their potential as kinase inhibitors. nih.gov
Reaction Data: Synthesis of Furo[3,2-d] Heterocycles
| Starting Material Derivative | Reagent/Conditions | Product |
| This compound | (e.g., Formamidine) | Furo[3,2-d]pyrimidin-4-amine |
| 3-Amino-5-formylfuran (3A5AF) | (e.g., Urea) | Furo[3,2-d]pyrimidin-4-one |
Transformations of the Ester Group
Saponification of the Ester
The methyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid through saponification. This reaction is typically carried out by treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solvent. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield 4-cyanofuran-2-carboxylic acid, while leaving the cyano group intact.
Oxidation to Carboxylic Acids
The methyl ester group of this compound can be oxidized to the corresponding carboxylic acid. For instance, using acidic potassium permanganate, the methyl ester is converted to a carboxylic acid, yielding 4-cyanofuran-2-carboxylic acid while the cyano group remains intact. The presence of both the ester and cyano groups influences the oxidation reactions, frequently leading to carboxylic acid derivatives.
Furan Ring Reactivity
The reactivity of the furan ring in this compound is a key aspect of its chemical behavior, enabling various transformations.
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis. nih.gov Furan and its derivatives can act as dienes in these reactions. nih.govnih.gov However, the reactivity of furans in Diels-Alder reactions is generally lower compared to non-aromatic cyclic dienes like cyclopentadiene, and the reactions are often thermodynamically controlled. nih.gov
For furan derivatives, the nature of the substituents significantly impacts reactivity. Electron-withdrawing groups, such as the cyano and methyl carboxylate groups in this compound, decrease the electron density of the furan ring, making it less reactive as a diene in normal-electron-demand Diels-Alder reactions. Conversely, electron-donating groups enhance reactivity. nih.gov The direct Diels-Alder reaction of furan derivatives with electron-withdrawing groups, like furfural, with common alkenes can be thermodynamically unfavorable. nih.gov While specific studies on the Diels-Alder reactions of this compound are not extensively detailed in the provided results, the general principles of furan chemistry suggest that its electron-deficient nature would limit its utility as a diene with typical dienophiles.
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, typically employing a palladium catalyst to couple an organoboron compound with an organic halide or triflate. organicreactions.orgyoutube.comlibretexts.org This reaction is valued for its mild conditions and functional group tolerance. organicreactions.org
While direct examples of Suzuki-Miyaura reactions involving this compound as a coupling partner are not explicitly detailed, the principles of this reaction are broadly applicable to heterocyclic compounds. The success of Suzuki-Miyaura couplings often depends on the nature of the halide or pseudohalide and the boronic acid or ester. For instance, the reaction has been successfully applied to a wide range of aryl and heteroaryl chlorides. nih.gov The efficiency of these reactions can be influenced by the choice of catalyst, ligand, base, and solvent system. youtube.comnih.gov Given the presence of functional groups on the furan ring, careful optimization of reaction conditions would be necessary to achieve successful cross-coupling.
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com
For substituted aromatic rings, the existing substituents direct the position of the incoming electrophile and affect the reaction rate. The cyano and methyl carboxylate groups on the furan ring of this compound are both electron-withdrawing groups. In general, electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the meta position. However, the specific directing effects on a furan ring can be more complex. The reactivity of furan derivatives in electrophilic substitutions is influenced by the nature of the substituents.
Comparative Reactivity with Related Furan Compounds
The reactivity of this compound can be understood by comparing it with other furan derivatives.
| Compound | Key Structural Differences | Impact on Reactivity |
| Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate | Contains a fluoronitrophenyl group instead of a cyano group. | The electron-withdrawing nitro and fluoro groups can affect stability and reactivity in electrophilic substitutions differently than a cyano group. |
| 5-Formylfuran-2-carboxylic acid | Has a formyl group at the 5-position and a carboxylic acid at the 2-position. | The aldehyde group is also electron-withdrawing but can participate in different types of reactions, such as condensations. |
| 2-Methylfuran-3-carboxylic acid | Features a methyl group (electron-donating) and a carboxylic acid. | The electron-donating methyl group would likely increase the furan ring's reactivity towards electrophiles compared to the electron-withdrawing groups on this compound. hairuichem.com |
| (5-methoxycarbonylfuran-2-yl)boronic acid | Contains a boronic acid group, making it a suitable partner for Suzuki-Miyaura cross-coupling reactions. hairuichem.com | This compound is designed for cross-coupling, highlighting a specific derivatization strategy. |
This table is based on comparative information and general principles of organic chemistry.
Derivatization Strategies for Analog Synthesis
The functional groups on this compound offer several handles for derivatization to create a library of analogs.
One key strategy involves the transformation of the cyano group. For instance, the cyano group can be reduced to an amine, which can then be further functionalized. Another approach is the hydrolysis of the methyl ester to a carboxylic acid, as previously discussed. This carboxylic acid can then be converted into a variety of other functional groups, such as amides, by reacting with different amines.
Cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a powerful method for introducing new carbon-carbon bonds. organicreactions.orglibretexts.org Although not directly demonstrated for this compound in the provided results, a common strategy would involve converting a C-H bond on the furan ring to a C-halogen or C-triflate bond, which could then participate in cross-coupling with various boronic acids or esters to generate a diverse set of analogs. nih.gov
Spectroscopic Characterization and Computational Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum of Methyl 4-cyanofuran-2-carboxylate exhibits distinct signals that correspond to the different types of protons present in the molecule. The analysis reveals two signals in the aromatic region, corresponding to the furan (B31954) ring protons, and a singlet in the upfield region, attributed to the methyl ester protons.
Key signals in the ¹H NMR spectrum are observed at δ 8.06 (d, J = 0.9 Hz) and δ 7.33 (d, J = 0.9 Hz). These correspond to the two protons on the furan ring. The downfield shift of these protons is due to the deshielding effect of the electronegative oxygen atom and the electron-withdrawing cyano and carboxylate groups. The small coupling constant (J = 0.9 Hz) is characteristic of long-range coupling between protons on a furan ring.
A singlet appearing at δ 3.94 is assigned to the three protons of the methyl ester group (-OCH₃). The integration of these signals confirms the presence of one proton for each of the furan ring positions and three protons for the methyl group, consistent with the structure of this compound.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Furan H | 8.06 | Doublet (d) | 0.9 |
| Furan H | 7.33 | Doublet (d) | 0.9 |
| Methyl (-OCH₃) | 3.94 | Singlet (s) | - |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the carbons of the furan ring, the cyano carbon, and the methyl carbon.
Based on typical chemical shift ranges for similar functional groups, the carbonyl carbon of the ester is expected to appear in the downfield region of the spectrum, generally between 160-180 ppm. researchgate.net The carbons of the furan ring are anticipated to resonate in the aromatic region, typically between 110-160 ppm. researchgate.net The carbon atom of the cyano group (C≡N) usually gives a signal in the range of 110-120 ppm. ucla.edu The methyl carbon of the ester group is expected to be the most upfield signal, appearing around 50-60 ppm.
| Carbon Assignment | Expected Chemical Shift (δ) in ppm |
| Ester Carbonyl (C=O) | 160 - 180 |
| Furan Ring Carbons | 110 - 160 |
| Cyano Carbon (C≡N) | 110 - 120 |
| Methyl Carbon (-OCH₃) | 50 - 60 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the nitrile and ester functional groups. A sharp and intense absorption band is expected around 2200 cm⁻¹ for the C≡N stretching vibration of the nitrile group. Another prominent, strong absorption band is anticipated around 1700 cm⁻¹ due to the C=O stretching vibration of the ester carbonyl group. The presence of the furan ring would be indicated by C-O-C stretching vibrations and C=C stretching vibrations within the ring, typically appearing in the fingerprint region of the spectrum.
| Functional Group | **Characteristic Absorption (cm⁻¹) ** |
| Nitrile (C≡N) | ~2200 |
| Ester Carbonyl (C=O) | ~1700 |
Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and molecular formula of a compound.
High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, which can be used to confirm its elemental composition. The molecular formula of this compound is C₇H₅NO₃. HRMS analysis shows a molecular ion peak [M+H]⁺ at an m/z of 151.0285, which validates the molecular formula.
| Parameter | Value |
| Molecular Formula | C₇H₅NO₃ |
| Calculated Molecular Weight | 151.12 |
| HRMS [M+H]⁺ (m/z) | 151.0285 |
Theoretical Computational Methods
Computational chemistry offers powerful tools to predict and interpret the properties of molecules like "this compound". These methods complement experimental data and provide insights into the molecule's behavior at the atomic level.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization and the prediction of vibrational frequencies of molecules.
In a typical DFT study, the geometry of "this compound" would be optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for such calculations on organic molecules. mdpi.com
Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. The predicted frequencies can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. For "this compound", characteristic vibrational frequencies would be expected for the cyano (C≡N) group, the ester carbonyl (C=O) group, and the furan ring vibrations.
Table 1: Overview of DFT for Geometry Optimization and Vibrational Analysis
| Parameter | Description |
| Methodology | Density Functional Theory (DFT) |
| Typical Functional | B3LYP |
| Typical Basis Set | 6-311++G(d,p) |
| Geometry Optimization | Calculation of the minimum energy structure, providing bond lengths, bond angles, and dihedral angles. |
| Vibrational Analysis | Calculation of harmonic vibrational frequencies, which correspond to peaks in the IR and Raman spectra. |
Time-Dependent DFT (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). This method calculates the energies of electronic transitions from the ground state to various excited states.
For "this compound", a TD-DFT calculation would provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical predictions can be compared with experimentally measured UV-Vis spectra to understand the electronic structure and transitions within the molecule. The calculations can help identify the nature of the transitions, for instance, whether they are π→π* or n→π* transitions.
Specific TD-DFT data for "this compound" is not available in the surveyed literature. However, TD-DFT has been successfully applied to study the electronic spectra of other furan derivatives. researchgate.net
Table 2: Principles of TD-DFT for Electronic Transition Analysis
| Parameter | Description |
| Methodology | Time-Dependent Density Functional Theory (TD-DFT) |
| Calculated Properties | Excitation energies, oscillator strengths, and wavelengths of maximum absorption (λmax). |
| Application | Prediction and interpretation of UV-Vis absorption spectra. |
| Insights Gained | Understanding the nature of electronic transitions (e.g., π→π, n→π). |
Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shifts
The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for the ab initio calculation of nuclear magnetic resonance (NMR) chemical shifts. It is known for providing reliable results that are often in good agreement with experimental data. rsc.orgresearchgate.net
The GIAO method, typically used in conjunction with DFT, calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The theoretical chemical shifts are then obtained by referencing these shielding values to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).
A GIAO calculation for "this compound" would predict the ¹H and ¹³C NMR chemical shifts. These predicted values can be compared with experimental NMR spectra to aid in the assignment of signals and to confirm the molecular structure. While specific GIAO calculated chemical shifts for "this compound" are not documented in the available literature, the methodology is a standard tool for the structural elucidation of organic molecules. rsc.orgresearchgate.net
Table 3: GIAO Method for NMR Chemical Shift Prediction
| Parameter | Description |
| Methodology | Gauge-Including Atomic Orbital (GIAO) |
| Coupled With | Density Functional Theory (DFT) |
| Calculated Properties | Isotropic magnetic shielding tensors. |
| Derived Data | ¹H and ¹³C NMR chemical shifts. |
| Application | Aiding in the assignment of experimental NMR spectra and structural verification. |
Molecular Docking Studies in Drug Discovery
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.
"this compound" and its derivatives have been investigated for their potential as anticancer agents. Molecular docking studies of furan derivatives have suggested that they can act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) site on tubulin. rsc.org The disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells.
While detailed docking scores and a list of interacting amino acid residues for "this compound" are not provided in the reviewed literature, the general principle involves placing the molecule into the binding pocket of the target protein and evaluating the interactions. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The docking score provides an estimate of the binding affinity.
Table 4: Application of Molecular Docking in the Study of Furan Derivatives
| Target Protein | Binding Site | Potential Effect | Relevance to "this compound" |
| Tubulin | Colchicine site | Inhibition of microtubule polymerization, leading to anticancer activity. | Furan derivatives have been studied as potential tubulin inhibitors. rsc.org |
Applications in Medicinal Chemistry and Biological Studies
Role as a Pharmaceutical Intermediate and Drug Development Candidate
Methyl 4-cyanofuran-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Current time information in Bangalore, IN. Its chemical structure provides a scaffold that can be readily modified to produce a diverse range of derivatives with potential therapeutic properties. The reactivity of the cyano and methyl ester groups allows for a variety of chemical transformations, making it a valuable starting material in drug discovery programs. Current time information in Bangalore, IN.
The furan (B31954) moiety itself is a common feature in many biologically active compounds, and its incorporation into drug candidates can influence their pharmacokinetic and pharmacodynamic properties. The compound is being explored as a promising candidate for drug development due to its ability to serve as a core structure for generating libraries of compounds for high-throughput screening. Current time information in Bangalore, IN.
Precursor for GABA Aminotransferase Substrates and Deuterated Derivatives
One of the notable applications of this compound is its use as a precursor in the synthesis of substrates for γ-aminobutyric acid aminotransferase (GABA-AT). nih.gov GABA-AT is a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA. wikipedia.org The development of novel substrates and inhibitors for GABA-AT is a significant area of research for potential treatments of neurological disorders such as epilepsy. wikipedia.orgnih.gov
A specific application involves the synthesis of 4-(aminomethyl)furan-2-carboxylic acid, a heteroaromatic substrate of GABA-AT. nih.gov The synthesis commences with the palladium-catalyzed cyanation of methyl 4-bromofuran-2-carboxylate to yield this compound. nih.gov The nitrile group is then reduced and protected to form methyl 4-((tert-butoxycarbonyl)aminomethyl)furan-2-carboxylate. nih.gov Subsequent saponification and deprotection steps yield the target amino acid. nih.gov
Furthermore, deuterated derivatives of these GABA-AT substrates have been synthesized for use in biochemical studies. The synthesis of a deuterated version of 4-(aminomethyl)furan-2-carboxylic acid has been achieved by using sodium borodeuteride (NaBD4) in the reduction step of the nitrile in this compound. nih.gov The incorporation of deuterium (B1214612) can alter the metabolic fate of the molecule, which is a valuable tool for studying enzyme mechanisms and pharmacokinetics. nih.govnih.gov
Investigation of Biological Activities
Derivatives of this compound have been the subject of various biological investigations, revealing a spectrum of activities, including antimicrobial and anticancer properties.
Research has indicated that derivatives of this compound possess potential antimicrobial properties. Current time information in Bangalore, IN. Studies on related furan-2-carboxamide derivatives have demonstrated significant activity against a range of bacterial and fungal strains. For instance, certain carbamothioyl-furan-2-carboxamide derivatives have shown notable inhibition zones against various pathogens. While specific data on derivatives of this compound is still emerging, the broader class of furan-containing compounds continues to be a promising area for the development of new antimicrobial agents.
Table 1: Antimicrobial Activity of Selected Furan Derivatives
| Compound Type | Target Organism | Activity |
| Carbamothioyl-furan-2-carboxamide derivatives | Bacterial and fungal strains | Significant inhibition zones |
Promising results have been observed in the investigation of the anticancer properties of derivatives of this compound in in vitro studies. Current time information in Bangalore, IN. For example, certain carbamothioyl-furan-2-carboxamide derivatives have been evaluated against human cancer cell lines, demonstrating significant cytotoxic effects.
One study reported that a p-tolylcarbamothioyl)furan-2-carboxamide derivative exhibited the highest anticancer activity against hepatocellular carcinoma (HepG2) cells, with a cell viability of 33.29%. Other derivatives also showed significant activity against HepG2, Huh-7, and MCF-7 cancer cell lines.
Table 2: In Vitro Anticancer Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives
| Derivative | Cancer Cell Line | Cell Viability (%) |
| 4d (p-tolyl) | HepG2 | 33.29 |
| 4d (p-tolyl) | Huh-7 | 45.09 |
| 4d (p-tolyl) | MCF-7 | 41.81 |
| 4a | HepG2 | 35.01 |
| 4b | HepG2 | 37.31 |
| 4c | HepG2 | 39.22 |
The biological effects of this compound and its derivatives are mediated through their interactions with various enzymes and receptors. Current time information in Bangalore, IN. The cyano and carboxylate ester functional groups are key to these interactions. Current time information in Bangalore, IN.
Preliminary research suggests that the anticancer mechanism of some furan derivatives may involve the destabilization of microtubules, which are crucial for cell division. Current time information in Bangalore, IN. Molecular docking studies have indicated that these compounds might bind to the colchicine (B1669291) site on tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. Current time information in Bangalore, IN.
Additionally, structural analogs of this compound have been investigated for their activity at other biological targets, such as the kappa-opioid receptor, which is involved in pain modulation. Current time information in Bangalore, IN.
Q & A
Basic: What are the recommended synthetic routes for Methyl 4-cyanofuran-2-carboxylate, and how can reaction efficiency be optimized?
Answer:
this compound is synthesized via palladium-catalyzed cyanation. A typical procedure involves reacting methyl 4-bromofuran-2-carboxylate with Zn(CN)₂ in anhydrous DMF under argon at 80°C, using Pd(PPh₃)₄ as a catalyst. Yields (~76%) can be improved by controlling reaction time, catalyst loading (1:10 molar ratio of Pd to substrate), and ensuring anhydrous conditions . Post-reaction purification via column chromatography (ethyl acetate/hexanes, 1:6) enhances purity.
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Signals at δ 8.06 (d, J = 0.9 Hz) and δ 7.33 (d, J = 0.9 Hz) confirm furan ring protons, while δ 3.94 (s) corresponds to the methyl ester .
- HRMS : A molecular ion peak at m/z 151.0285 ([M+H]⁺) validates the molecular formula (C₇H₅NO₃) .
- FTIR : Stretching frequencies for nitrile (~2200 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) groups confirm functional groups.
Basic: What safety protocols are essential when handling this compound?
Answer:
The compound is classified as a skin/eye irritant (GHS Category 2/2A). Required precautions:
- PPE : Nitrile gloves, chemical goggles, and lab coats .
- Engineering Controls : Use fume hoods to avoid inhalation.
- Storage : In airtight containers under inert gas (argon) to prevent degradation .
No occupational exposure limits (OELs) are established, but treat it as a potential respiratory hazard .
Advanced: How can the nitrile group in this compound be functionalized for downstream applications?
Answer:
The nitrile can be reduced to an aminomethyl group using NaBH₄/NiCl₂·6H₂O in methanol under Boc protection, yielding methyl 4-((tert-butoxycarbonyl)aminomethyl)furan-2-carboxylate (51% yield) . Deuterated analogs (e.g., [D₂]-12) are synthesized via NaBD₄ reduction for isotopic labeling studies . Reaction efficiency depends on temperature (0°C to room temperature) and stoichiometric control of Boc₂O (2:1 ratio to substrate).
Advanced: What crystallographic tools and parameters are used to analyze furan carboxylate derivatives?
Answer:
For structural elucidation:
- SHELX Suite : SHELXL refines small-molecule structures against high-resolution data .
- Mercury CSD : Visualizes packing patterns and intermolecular interactions (e.g., hydrogen bonds involving the nitrile/ester groups) .
- ORTEP-3 : Generates thermal ellipsoid diagrams to assess molecular geometry and ring puckering . For related compounds, Cremer-Pople coordinates quantify furan ring distortions .
Advanced: How does this compound serve as a synthon in heterocyclic chemistry?
Answer:
The compound’s nitrile and ester groups enable diverse transformations:
- Cyclization Reactions : Forms fused heterocycles (e.g., pyrroles) via nucleophilic addition .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups at the 4-position .
- Material Science : Acts as a precursor for conductive polymers due to the electron-withdrawing nitrile group enhancing π-conjugation .
Advanced: How should researchers address toxicity data gaps for this compound?
Answer:
In absence of comprehensive
- Read-Across Analysis : Compare with structurally similar compounds (e.g., methyl furan carboxylates), noting acute oral/dermal toxicity (Category 4) .
- In Silico Models : Use tools like EPA TEST or OECD QSAR Toolbox to predict ecotoxicity (e.g., LC50 for aquatic organisms) .
- Precautionary Measures : Assume reproductive/neurotoxic risks and implement ALARA (As Low As Reasonably Achievable) exposure protocols .
Advanced: What strategies optimize deuterium incorporation in this compound derivatives?
Answer:
Deuterated analogs (e.g., [D₂]-12) are synthesized using NaBD₄ instead of NaBH₄. Key factors:
- Solvent : Methanol ensures proton exchange for high isotopic purity (>95%) .
- Catalyst : NiCl₂·6H₂O enhances reaction rate and selectivity .
- Purification : Column chromatography (ethyl acetate/hexanes) removes non-deuterated byproducts. HRMS (e.g., m/z 280.1116 for [M+Na]⁺) confirms deuteration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
